2-(6-(Dimethylamino)-4-methylpyridin-3-yl)piperidine-1-carbaldehyde
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Overview
Description
2-(6-(Dimethylamino)-4-methylpyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-component reactions. One common method is the pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This process is catalyzed by dual-functional ionic liquids, such as N,N,N’,N’-tetramethyl-N,N’-bis(sulfo)ethane-1,2-diaminium mesylate . The reaction conditions are mild and environmentally friendly, offering good yields and short reaction times.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of surface single-atom alloy catalysts. For example, the transformation of bio-based platform chemicals like furfural to piperidine derivatives can be achieved using a Ru1CoNP/HAP surface single-atom alloy catalyst. This method allows for the formation of the desired product under mild conditions with high yields .
Chemical Reactions Analysis
Types of Reactions
2-(6-(Dimethylamino)-4-methylpyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(6-(Dimethylamino)-4-methylpyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the dimethylamino group may interact with receptors and ion channels, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-(Dimethylamino)-2-methylpyridin-3-yl)piperidine-1-carbaldehyde
- 1-Piperidinecarboxaldehyde
- N-Formylpiperidine
Uniqueness
2-(6-(Dimethylamino)-4-methylpyridin-3-yl)piperidine-1-carbaldehyde stands out due to its unique combination of a dimethylamino group and an aldehyde group on the piperidine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H21N3O |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
2-[6-(dimethylamino)-4-methylpyridin-3-yl]piperidine-1-carbaldehyde |
InChI |
InChI=1S/C14H21N3O/c1-11-8-14(16(2)3)15-9-12(11)13-6-4-5-7-17(13)10-18/h8-10,13H,4-7H2,1-3H3 |
InChI Key |
POAFCQZQHFLNSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2CCCCN2C=O)N(C)C |
Origin of Product |
United States |
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